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Compound of Interest

Compound Name: 2-Fluoro-4-methylaniline

Cat. No.: B1213500

Introduction

2-Fluoro-4-methylaniline, also known as 2-fluoro-p-toluidine, is a substituted aniline that
serves as a pivotal building block in modern organic synthesis. Its unique electronic and steric
properties, conferred by the ortho-fluoro and para-methyl substituents, make it a valuable
precursor in the development of pharmaceuticals, agrochemicals, and advanced materials.[1]
The fluorine atom, in particular, is a strategic element in drug design, capable of modulating a
molecule's pharmacokinetic properties such as metabolic stability, membrane permeability, and
receptor binding affinity.[2][3] This guide provides an in-depth exploration of the core
physicochemical properties, safety considerations, and key synthetic transformations of 2-
Fluoro-4-methylaniline, tailored for researchers, scientists, and drug development
professionals. The protocols herein are designed to be robust starting points, grounded in
established chemical principles.

Compound Profile and Safety Imperatives

A thorough understanding of the reagent's properties and hazards is the foundation of any
successful and safe experimental design.

Physicochemical and Spectroscopic Data

Quantitative data for 2-Fluoro-4-methylaniline are summarized below for easy reference.
These values are critical for reaction setup, monitoring, and product characterization.
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Property Value Reference(s)
IUPAC Name 2-fluoro-4-methylaniline [4]
CAS Number 452-80-2 [5]
Molecular Formula C7HsFN [4]
Molecular Weight 125.14 g/mol [5]
Appearance Clear co-IorI.ess or yellow to 61171
orange liquid

Density 1.108 g/mL at 25 °C [5]
Boiling Point 70-71 °C at 7 mmHg (9 hPa) [51[6]
Melting Point 3°C [6]
Refractive Index (n20/D) 1.533 [5]

Flash Point

79 °C (174.2 °F) - closed cup

[5][6]

Spectroscopic Profile: Spectroscopic data is essential for confirming the identity and purity of

the starting material and subsequent products.[4][8][9]

e 1H NMR: Spectra are available for reference.[8]

e |IR: Characteristic peaks include N-H stretching and C-F stretching.[4][9]

e Mass Spec: The expected molecular ion peak provides confirmation of the compound's

mass.[4]

Hazard Analysis and Safe Handling

2-Fluoro-4-methylaniline is a hazardous substance and requires strict adherence to safety

protocols.[4][5]

GHS Hazard Classification:

o Acute Toxicity: Toxic if swallowed (H301), in contact with skin (H311), or if inhaled (H331).[4]
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o Skin Irritation: Causes skin irritation (H315).[4]
o Eye Irritation: Causes serious eye irritation (H319).[4]
o Respiratory Irritation: May cause respiratory irritation (H335).[5]

Causality Behind Safety Measures: The high toxicity of this compound, particularly via oral,
dermal, and inhalation routes, necessitates the use of comprehensive Personal Protective
Equipment (PPE). The volatility, indicated by its boiling point at reduced pressure, increases
the risk of inhalation exposure.

Mandatory Handling Protocol:

o Engineering Controls: All manipulations must be performed in a certified chemical fume hood
to prevent inhalation of vapors.

o Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (e.g.,
nitrile), and splash-proof safety goggles with a face shield.[5][6] An appropriate respirator
(e.g., type ABEK filter) should be used for handling larger quantities or in case of ventilation
failure.[5]

» Dispensing: Use a syringe or cannula for liquid transfers to minimize exposure.

o Storage: Store in a tightly sealed container in a cool, well-ventilated, and locked area, away
from incompatible materials and sources of ignition.[6][10]

» Disposal: Dispose of waste in accordance with local, state, and federal regulations for
hazardous materials.

e Emergency: In case of contact, immediately flush skin or eyes with copious amounts of water
for at least 15 minutes and seek immediate medical attention. If swallowed, call a poison
control center or doctor immediately.[6]

Core Synthetic Transformations and Protocols

The chemical utility of 2-Fluoro-4-methylaniline stems from the reactivity of its primary
aromatic amine group. The following sections detail protocols for its derivatization through
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acylation, diazotization for Sandmeyer reactions, and its subsequent use in advanced cross-
coupling reactions after conversion to an aryl halide.

N-Acetylation: Protection and Amide Synthesis

Acylation of the amino group to form an acetamide is a common and crucial first step in many
synthetic sequences. This transformation serves two primary purposes: it protects the amine
from unwanted side reactions (e.g., oxidation) and reduces the activating effect of the amine on
the aromatic ring, which can be important for controlling regioselectivity in subsequent
reactions like bromination.[11]

Protocol: Synthesis of N-(2-fluoro-4-methylphenyl)acetamide
o Reagents and Materials:

o 2-Fluoro-4-methylaniline

o Acetic anhydride

o Pyridine or an aqueous solution of sodium acetate

o Dichloromethane (DCM) or other suitable solvent

o Saturated aqueous sodium bicarbonate (NaHCO3)

o Anhydrous magnesium sulfate (MgSOa) or sodium sulfate (Na2SOa)

o Round-bottom flask, magnetic stirrer, dropping funnel, standard workup glassware
o Step-by-Step Procedure:

o In a round-bottom flask under a nitrogen atmosphere, dissolve 2-Fluoro-4-methylaniline
(2.0 eq) in dichloromethane.

o Cool the solution to 0 °C using an ice bath.

o Add pyridine (1.1 eq) to the solution. Rationale: Pyridine acts as a base to neutralize the
acetic acid byproduct, driving the reaction to completion.
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[e]

Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution, maintaining the
temperature at 0 °C. The addition is often exothermic.

o After the addition is complete, allow the reaction to warm to room temperature and stir for
1-2 hours, or until Thin Layer Chromatography (TLC) analysis indicates the complete
consumption of the starting material.

o Workup: Quench the reaction by slowly adding saturated agueous NaHCOs solution to
neutralize any remaining acid.

o Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2x).

o Combine the organic layers, wash with brine, dry over anhydrous MgSOea, filter, and
concentrate under reduced pressure to yield the crude product.

o Purification: The crude N-(2-fluoro-4-methylphenyl)acetamide can be purified by
recrystallization or flash column chromatography on silica gel.

Diazotization and Sandmeyer Reaction: Gateway to
Versatility

The conversion of the primary amino group into a diazonium salt is one of the most powerful
transformations in aromatic chemistry.[12] The resulting diazonium group is an excellent
leaving group (N2) and can be displaced by a wide variety of nucleophiles. The copper-
catalyzed displacement, known as the Sandmeyer reaction, is a reliable method for introducing
halides (Cl, Br) or a cyano group.[13][14] This protocol details the synthesis of 1-bromo-2-
fluoro-4-methylbenzene, a key intermediate for subsequent cross-coupling reactions.

Causality Behind Experimental Choices: The diazotization reaction must be performed at low
temperatures (0-5 °C) because aryl diazonium salts are thermally unstable and can
decompose violently at higher temperatures.[15] Nitrous acid is also unstable and is therefore
generated in situ from sodium nitrite and a strong acid.[15]
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Protocol: Synthesis of 1-Bromo-2-fluoro-4-methylbenzene
o Reagents and Materials:

o 2-Fluoro-4-methylaniline

o Hydrobromic acid (HBr, 48% aq.)

o Sodium nitrite (NaNO32)

o Copper(l) bromide (CuBr)

o Ice, water

o Three-neck round-bottom flask, thermometer, mechanical stirrer, dropping funnel
o Step-by-Step Procedure:

o Diazonium Salt Formation: In a three-neck flask equipped with a mechanical stirrer and a
thermometer, add 2-Fluoro-4-methylaniline (1.0 eq) to 48% hydrobromic acid (approx.
3.0 eq). Stir the mixture and cool to 0-5 °C in an ice-salt bath.

o Prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold water.

o Add the sodium nitrite solution dropwise to the aniline salt suspension over 30-45 minutes.
Critical Step: Maintain the internal reaction temperature strictly between 0 and 5 °C.[15] A
slight excess of nitrous acid can be tested for using starch-iodide paper (a positive test
turns the paper blue-black).

o Continue stirring the resulting diazonium salt solution in the ice bath for an additional 15-
30 minutes.

o Sandmeyer Reaction: In a separate flask, prepare a solution or suspension of CuBr (1.2
eq) in HBr (1.0 eq).

o Slowly add the cold diazonium salt solution to the CuBr mixture. Vigorous evolution of
nitrogen gas will occur. The rate of addition should be controlled to keep the reaction from
foaming over.
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o After the addition is complete, stir the mixture at room temperature for 1 hour, then heat
gently (e.g., to 50-60 °C) until gas evolution ceases.

o Workup: Cool the reaction mixture to room temperature. Extract the product with a suitable
organic solvent (e.g., diethyl ether or DCM).

o Wash the combined organic layers with water, aqueous NaOH solution (to remove acidic
impurities), and finally with brine.

o Dry the organic layer over anhydrous MgSOa, filter, and remove the solvent under reduced
pressure.

o Purification: The crude 1-bromo-2-fluoro-4-methylbenzene is typically purified by vacuum
distillation.

Palladium-Catalyzed Cross-Coupling Reactions

The 1-bromo-2-fluoro-4-methylbenzene synthesized via the Sandmeyer reaction is an ideal
substrate for palladium-catalyzed cross-coupling reactions, which are cornerstones of modern
synthetic chemistry for forming C-C and C-N bonds.[16][17]

This reaction enables the formation of a new C-N bond, coupling the aryl bromide with a
primary or secondary amine.[17][18] It is a powerful method for synthesizing complex aniline
derivatives that are prevalent in pharmaceuticals. The choice of phosphine ligand is critical for
reaction efficiency.[19]

Click to download full resolution via product page
Protocol: General Procedure for Buchwald-Hartwig Amination
e Reagents and Materials:
o 1-Bromo-2-fluoro-4-methylbenzene (1.0 eq)

o Amine (primary or secondary, 1.2 eq)
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[e]

Palladium catalyst (e.g., Pdz(dba)s, 1-2 mol%)

o

Phosphine ligand (e.g., XPhos, BINAP, 2-4 mol%)

[¢]

Strong, non-nucleophilic base (e.g., sodium tert-butoxide (NaOtBu), 1.4 eq)

[¢]

Anhydrous, degassed solvent (e.g., toluene or dioxane)

[e]

Schlenk flask or sealed tube, inert atmosphere (Nitrogen or Argon)

o Step-by-Step Procedure:

o To adry Schlenk flask under an inert atmosphere, add the palladium catalyst, the
phosphine ligand, and the base.

o Add the 1-bromo-2-fluoro-4-methylbenzene, the amine, and the anhydrous, degassed
solvent.

o Seal the flask and heat the reaction mixture to the required temperature (typically 80-110
°C) with vigorous stirring.

o Monitor the reaction progress by TLC or GC-MS.

o Workup: Once the reaction is complete, cool the mixture to room temperature and dilute
with an organic solvent like ethyl acetate.

o Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic
salts.

o Wash the filtrate with water and brine, dry over anhydrous Na=SOa, filter, and concentrate
under reduced pressure.

o Purification: Purify the crude product by flash column chromatography on silica gel.

The Suzuki-Miyaura reaction is a highly versatile method for forming C-C bonds by coupling an
organohalide with an organoboron compound, typically a boronic acid or ester.[16][20] This
reaction is valued for its mild conditions, functional group tolerance, and the low toxicity of the
boron reagents.[20]
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Protocol: General Procedure for Suzuki-Miyaura Coupling

o Reagents and Materials:

o 1-Bromo-2-fluoro-4-methylbenzene (1.0 eq)

o Aryl or vinyl boronic acid/ester (1.2 eq)

o Palladium catalyst (e.g., Pd(PPhs)a or PdClz(dppf), 2-5 mol%)

o Aqueous base (e.g., K2COs, Cs2CO0s3, 2.0 eq)

o Solvent system (e.g., Toluene/Ethanol/Water, Dioxane/Water)

o Round-bottom flask, condenser, inert atmosphere

o Step-by-Step Procedure:

o To a round-bottom flask, add 1-bromo-2-fluoro-4-methylbenzene (1.0 eq), the boronic acid
or ester (1.2 eq), the palladium catalyst, and the base (2.0 eq).

o Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

o Add the degassed solvent system.

o Heat the reaction mixture under reflux (typically 80-100 °C) with stirring until the starting
material is consumed, as monitored by TLC or GC-MS.

o Workup: Cool the reaction to room temperature and dilute with water and an organic
solvent (e.g., ethyl acetate).

o Separate the layers. Extract the aqueous layer with the organic solvent.

o Combine the organic layers, wash with brine, dry over anhydrous NazSOa4, filter, and
concentrate under reduced pressure.

o Purification: Purify the crude biaryl product by flash column chromatography on silica gel.
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Conclusion

2-Fluoro-4-methylaniline is a foundational reagent whose synthetic potential is realized
through a series of well-established yet powerful chemical transformations. By leveraging
fundamental reactions such as N-acetylation, diazotization, and subsequent palladium-
catalyzed cross-coupling, chemists can access a vast chemical space. The protocols outlined
in this guide provide a validated framework for the synthesis of complex molecular
architectures, enabling innovation in drug discovery and materials science. Adherence to the
described safety protocols is paramount to ensure the well-being of the researcher and the
integrity of the experimental outcome.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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